Cyclobutylhydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

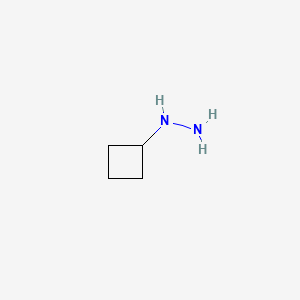

Structure

3D Structure

Properties

IUPAC Name |

cyclobutylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-6-4-2-1-3-4/h4,6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFQTTNMBUPQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595687 | |

| Record name | Cyclobutylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742673-64-9 | |

| Record name | Cyclobutylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclobutylhydrazine Derivatives: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of cyclobutylhydrazine derivatives in the context of modern medicinal chemistry. It highlights the synthetic strategies, biological activities, and structure-activity relationships (SAR) of this emerging class of compounds. The guide focuses on their potential as potent and selective enzyme inhibitors, with a particular emphasis on their application in oncology. The unique conformational constraints imposed by the cyclobutane ring, combined with the versatile reactivity of the hydrazine moiety, make these derivatives attractive scaffolds for novel therapeutic agents.

Introduction: The Value of the Cyclobutane Moiety and Hydrazine Core in Drug Design

The cyclobutane ring is increasingly utilized in medicinal chemistry to impart favorable pharmacological properties.[1][2] Its rigid, puckered conformation can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[1] Unlike more flexible alkyl chains, the cyclobutane scaffold can reduce the entropic penalty upon binding and explore unique chemical space.[3] This has led to the successful incorporation of cyclobutane motifs in marketed drugs and clinical candidates.[1][2]

Hydrazines and their derivatives, particularly hydrazones, are a well-established class of pharmacophores with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6][7] The hydrazine core serves as a versatile linker and a key element for interaction with various biological targets.

The combination of a cyclobutane ring with a hydrazine moiety presents a compelling strategy for the design of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This guide will use the development of N9-cis-cyclobutylpurine derivatives as potent Cyclin-Dependent Kinase (CDK) inhibitors as a case study to illustrate the potential of this chemical space.[8]

Case Study: N9-cis-Cyclobutylpurine Derivatives as Potent CDK2 and CDK5 Inhibitors

Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[9][10] This makes them attractive targets for anticancer drug development. A novel series of 6-aminopurine derivatives featuring an N9-cis-cyclobutyl moiety has been designed and synthesized, demonstrating potent inhibitory activity against CDK2 and CDK5.[8]

Quantitative Biological Data

The inhibitory potency of the synthesized N9-cis-cyclobutylpurine derivatives against CDK2 and CDK5, along with their antiproliferative activity against human colon (HCT116) and breast (MCF7) cancer cell lines, are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of N9-cis-Cyclobutylpurine Derivatives

| Compound | Substituent (R) | CDK2 IC₅₀ (nM) | CDK5 IC₅₀ (nM) |

| 8a | H | >1000 | >1000 |

| 8b | 2-hydroxyethyl | 15.6 | 45.3 |

| 8c | 3-hydroxypropyl | 8.9 | 22.1 |

| 8l | 2-hydroxy-2-methylpropyl | 2.1 | 4.8 |

| Dinaciclib | (Reference) | 1.0 | 1.0 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2017, 27(18), 4399-4404.[8]

Table 2: In Vitro Antiproliferative Activity of Selected N9-cis-Cyclobutylpurine Derivatives

| Compound | HCT116 GI₅₀ (µM) | MCF7 GI₅₀ (µM) |

| 8b | 0.87 | 1.23 |

| 8c | 0.54 | 0.98 |

| 8l | 0.12 | 0.25 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2017, 27(18), 4399-4404.[8]

Signaling Pathway and Mechanism of Action

CDK2 and CDK5 are key regulators of cell cycle progression.[9][10] CDK2, in complex with cyclin E and cyclin A, governs the G1/S transition and S phase progression.[10][11] CDK5 is also implicated in cell cycle control through its interaction with p35 and its ability to phosphorylate the retinoblastoma protein (Rb).[12] Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

General Synthesis of N9-cis-Cyclobutylpurine Derivatives

The synthesis of the target compounds involves a multi-step process starting from commercially available materials. A representative synthetic scheme is outlined below.

Protocol: CDK2/Cyclin A2 Kinase Assay (Representative)

This protocol is based on a homogenous time-resolved fluorescence (HTRF) or similar luminescence-based assay format, which are common for kinase inhibitor screening.[13][14]

-

Reagents and Buffers:

-

Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT.[13]

-

Enzyme: Recombinant human CDK2/Cyclin A2.

-

Substrate: A suitable peptide substrate for CDK2 (e.g., a derivative of Histone H1 or Rb protein).

-

ATP: Adenosine triphosphate.

-

Test Compounds: this compound derivatives dissolved in DMSO.

-

Detection Reagents: ADP-Glo™ Kinase Assay kit (Promega) or similar, which measures ADP production as an indicator of kinase activity.[13]

-

-

Assay Procedure (384-well plate format):

-

To each well, add 1 µl of the test compound at various concentrations (or 5% DMSO for controls).[13]

-

Add 2 µl of CDK2/Cyclin A2 enzyme solution in Kinase Buffer.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture in Kinase Buffer.

-

Allow the reaction to proceed for 60-90 minutes at room temperature.

-

Stop the reaction and measure kinase activity by adding the detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo™, add 5 µl of ADP-Glo™ Reagent, incubate for 40 minutes, then add 10 µl of Kinase Detection Reagent and incubate for 30 minutes).[13]

-

Read the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Structure-Activity Relationship (SAR) Analysis

The SAR studies for the N9-cis-cyclobutylpurine series revealed key structural features that govern their inhibitory potency.

Please note: The image in the SAR diagram is a placeholder representing the core purine scaffold.

The key takeaways from the SAR analysis are:

-

The cis-cyclobutyl group at the N9 position is a critical feature for high potency.

-

An unsubstituted C2 position on the purine ring is preferred.

-

The amino group at the C6 position is essential for interacting with the hinge region of the kinase.

-

The nature of the substituent on the C6-amino group significantly impacts activity. Small, flexible linkers with a terminal hydroxyl group, such as in compound 8l , lead to the most potent inhibition.[8]

Conclusion and Future Directions

This compound derivatives represent a promising and still underexplored area of medicinal chemistry. The case study of N9-cis-cyclobutylpurine derivatives effectively demonstrates that the incorporation of a cyclobutyl moiety can lead to the discovery of highly potent and selective enzyme inhibitors. The rigid nature of the cyclobutane ring likely contributes to a favorable binding entropy and optimal positioning of key pharmacophoric features within the target's active site.

Future research in this area should focus on:

-

Expanding the diversity of the this compound core by exploring different substitution patterns on both the cyclobutane ring and the hydrazine linker.

-

Investigating a broader range of biological targets beyond kinases to uncover new therapeutic applications.

-

Conducting detailed pharmacokinetic and in vivo efficacy studies on lead compounds to assess their drug-like properties and therapeutic potential.

This technical guide provides a solid foundation for researchers and drug development professionals interested in leveraging the unique structural and biological properties of this compound derivatives in their quest for novel therapeutics.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclobutylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutylhydrazine and its salts are emerging as valuable building blocks in medicinal chemistry and drug discovery. The incorporation of the cyclobutane moiety, a strained four-membered ring, offers unique conformational rigidity that can enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. Combined with the reactive hydrazine group, this scaffold holds significant potential for the development of novel therapeutics, particularly in the fields of oncology and neurology. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its potential biological activities and applications in drug development, with a focus on its role as an enzyme inhibitor.

Chemical and Physical Properties

Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available computed and experimental data for this compound and its more commonly available hydrochloride salt.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂ | PubChem |

| Molecular Weight | 86.14 g/mol | PubChem |

| Exact Mass | 86.0844 g/mol | PubChem |

| Topological Polar Surface Area | 38.1 Ų | PubChem |

| CAS Number | 742673-64-9 | PubChem |

Table 2: Properties of 1-Cyclobutylhydrazine Dihydrochloride

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂·2HCl | Chem-Impex[1] |

| Molecular Weight | 159.06 g/mol | Chem-Impex[1] |

| Appearance | White solid | Chem-Impex[1] |

| Purity | ≥ 95% (by NMR) | Chem-Impex[1] |

| Storage Conditions | 0-8°C | Chem-Impex[1] |

| CAS Number | 1156980-49-2 | Chem-Impex[1] |

Synthesis and Purification

Proposed Synthetic Workflow

A potential synthetic pathway for this compound hydrochloride could involve the reaction of cyclobutanone with a protected hydrazine, followed by deprotection and salt formation.

General Experimental Protocol (Hypothetical)

Step 1: Formation of the Boc-protected hydrazone. To a solution of cyclobutanone (1.0 eq) in a suitable solvent such as methanol, tert-butyl carbazate (Boc-hydrazine, 1.1 eq) is added. The reaction mixture is stirred at room temperature for several hours, and the formation of the corresponding Boc-hydrazone can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 2: Reduction of the hydrazone. The crude Boc-hydrazone is dissolved in a suitable solvent like ethanol or methanol. A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise at 0°C. The reaction is then allowed to warm to room temperature and stirred until the reduction is complete.

Step 3: Deprotection and salt formation. The solvent is removed under reduced pressure, and the residue is dissolved in a suitable organic solvent like diethyl ether or ethyl acetate. The solution is then treated with a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) to precipitate the hydrochloride salt of this compound.

Step 4: Purification. The crude this compound hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a white solid.[1]

Analytical Characterization

The structural confirmation and purity assessment of this compound and its derivatives would typically involve a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the cyclobutyl ring protons and the protons of the hydrazine moiety. The chemical shifts and coupling patterns of the cyclobutyl protons would provide information about their stereochemical environment.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon atoms in the cyclobutyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) could be employed. The fragmentation pattern would likely involve cleavage of the N-N bond and fragmentation of the cyclobutane ring.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for assessing the purity of this compound hydrochloride. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a typical setup. Detection is commonly performed using a UV detector.

Chemical Reactivity and Stability

Hydrazines are known to be reactive compounds. The lone pair of electrons on the nitrogen atoms makes them nucleophilic and basic. This compound can be expected to undergo reactions typical of substituted hydrazines, such as the formation of hydrazones with aldehydes and ketones.[1] The cyclobutane ring is strained and can participate in ring-opening reactions under certain conditions, although it is generally more stable than a cyclopropane ring.

The hydrochloride salt is expected to be more stable and less prone to oxidation than the free base. It is recommended to store the compound at low temperatures (0-8°C) to minimize degradation.[1]

Biological Activities and Potential Applications

While specific biological data for this compound is scarce, the structural motifs of cyclobutane and hydrazine are present in numerous biologically active compounds, suggesting its potential in drug discovery.

Role in Drug Discovery

The rigid, puckered conformation of the cyclobutane ring can be advantageous in drug design by locking a molecule into a bioactive conformation, potentially leading to increased potency and selectivity for its biological target. Hydrazine and its derivatives are known to be inhibitors of various enzymes, particularly monoamine oxidases (MAOs).

Potential as an Enzyme Inhibitor

Hydrazine-containing compounds are known to act as inhibitors of enzymes such as monoamine oxidases (MAOs), which are important targets in the treatment of depression and neurodegenerative diseases. The mechanism of inhibition often involves the formation of a reactive intermediate that covalently binds to the enzyme's active site.

Applications in Cancer Research

Some hydrazine derivatives and cyclobutane-containing molecules have been investigated for their potential as anti-cancer agents.[1] The unique structural features of this compound make it an interesting candidate for the synthesis of novel compounds with potential anti-proliferative activity.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its unique combination of a strained cyclobutane ring and a reactive hydrazine moiety makes it a valuable scaffold for the design of novel bioactive molecules. While a comprehensive dataset of its physical and chemical properties is yet to be established, this guide provides a summary of the current knowledge and outlines the expected characteristics and potential applications based on related compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

Cyclobutylhydrazine: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutylhydrazine, a versatile and reactive building block, has emerged as a valuable scaffold in modern organic synthesis. Its unique strained four-membered ring system imparts distinct conformational rigidity and stereochemical properties to molecules, making it an attractive component in the design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in the development of bioactive compounds. Detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and biological mechanisms are presented to facilitate its application in research and drug development.

Physicochemical Properties and Synthesis

This compound is typically handled as its more stable hydrochloride salt. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

| Property | This compound | This compound Dihydrochloride |

| Molecular Formula | C₄H₁₀N₂ | C₄H₁₀N₂·2HCl |

| Molecular Weight | 86.14 g/mol | 159.06 g/mol [1] |

| Appearance | - | White solid[1] |

| CAS Number | 742673-64-9 | 1156980-49-2[1] |

| Storage Conditions | - | 0-8°C[1] |

Synthesis of the Building Block

Experimental Protocol: General Synthesis of Cycloalkylhydrazine Hydrochloride from a Cycloalkylamine (Adapted from a method for cyclopropylhydrazine hydrochloride)[2]

Step 1: Synthesis of N-Boc-cyclobutylhydrazine

-

To a solution of cyclobutylamine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran) is added N-methylmorpholine (1.1 eq).

-

The mixture is cooled to 0-5 °C.

-

A solution of N-Boc-O-(p-toluenesulfonyl)hydroxylamine (1.05 eq) in the same organic solvent is added dropwise, maintaining the temperature below 20 °C.

-

The reaction mixture is stirred at room temperature for 4-18 hours, and the progress is monitored by TLC.

-

Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude N-Boc-cyclobutylhydrazine, which can be purified by column chromatography.

Step 2: Synthesis of this compound Hydrochloride

-

The crude N-Boc-cyclobutylhydrazine from the previous step is dissolved in a suitable solvent (e.g., methanol, ethanol).

-

An aqueous solution of hydrogen chloride (1-12 M) is added, and the mixture is stirred at room temperature overnight or heated to 20-50 °C to facilitate deprotection.

-

The reaction mixture is concentrated under reduced pressure.

-

The resulting solid is recrystallized from a suitable solvent (e.g., methanol, ethanol, or isopropanol) to afford this compound hydrochloride.[2]

Applications in Organic Synthesis

This compound is a key precursor for the synthesis of a variety of heterocyclic compounds, most notably pyrazoles and triazoles. These scaffolds are prevalent in numerous biologically active molecules.

Synthesis of Cyclobutyl-Substituted Pyrazoles

The Knorr pyrazole synthesis, the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a fundamental and widely used method for constructing the pyrazole ring.[3][4][5][6][7] The presence of the cyclobutyl group can introduce unique conformational constraints and lipophilicity, which can be advantageous in drug design.[3]

Experimental Protocol: Synthesis of 4-Chloro-3-cyclobutyl-5-methyl-1H-pyrazole [3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-1-cyclobutyl-butane-1,3-dione (1.0 eq) in ethanol.

-

Reagent Addition: Add this compound hydrochloride (1.0-1.2 eq) to the solution. If using the hydrochloride salt, an equivalent of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free hydrazine. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 4-chloro-3-cyclobutyl-5-methyl-1H-pyrazole.

Reaction Workflow: Knorr Pyrazole Synthesis

Caption: Workflow for the Knorr synthesis of cyclobutyl-substituted pyrazoles.

The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls is influenced by the electronic and steric properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions.[3]

This compound Derivatives in Drug Discovery

The unique structural features of the cyclobutyl moiety have led to its incorporation into a variety of drug candidates, where it can influence potency, selectivity, and pharmacokinetic properties. This compound serves as a key building block for introducing this motif into complex bioactive molecules, particularly in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a crucial cascade in cytokine signaling, playing a key role in immunity, cell proliferation, and inflammation.[8][9][10][11] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets. Several JAK inhibitors have been developed, with some incorporating small cycloalkyl groups to optimize binding and selectivity. While specific examples detailing the direct use of this compound in the synthesis of approved JAK inhibitors are not prevalent in the public domain, its potential as a building block for novel analogues is significant. For instance, the core structures of many JAK inhibitors feature nitrogen-containing heterocycles that can be readily synthesized from hydrazine derivatives.

JAK-STAT Signaling Pathway

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Table 2: Inhibitory Activity (IC₅₀) of Selected JAK Inhibitors

| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference |

| Tofacitinib | 1 | 20 | 1 | >100 | [12] |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | [13] |

| Ritlecitinib | >10000 | >10000 | 33.1 | >10000 | [14] |

Note: While these are established JAK inhibitors, the direct synthetic lineage from this compound is not explicitly detailed in the cited literature. They serve as examples of the types of molecules where a this compound building block could be employed.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[15][16][17][18][19] Consequently, CDK inhibitors have emerged as a promising class of anticancer agents. Structure-activity relationship (SAR) studies have shown that the incorporation of small, conformationally restricted moieties can enhance the potency and selectivity of CDK inhibitors.

A novel series of 6-aminopurine derivatives bearing an N9-cis-cyclobutyl moiety have been designed and synthesized as potent CDK inhibitors.[20] One of the key compounds from this series, compound 8l , demonstrated potent inhibitory activity against CDK2 and CDK5 in the low nanomolar range.[20]

CDK-Cyclin Cell Cycle Regulation

Caption: Role of CDK-Cyclin complexes in cell cycle progression and inhibition by CDK inhibitors.

Table 3: Inhibitory Activity (IC₅₀) of Cyclobutyl-Containing CDK Inhibitor Compound 8l [20]

| Kinase | IC₅₀ (nM) |

| CDK2 | 2.1 |

| CDK5 | 4.8 |

This compound also exhibited moderate cytotoxicity against HCT116 colon cancer and MCF7 breast cancer cell lines.[20] The synthesis of such purine derivatives often involves the reaction of a halogenated purine with an appropriate amine, for which a cyclobutyl-containing amine derived from this compound could be a key intermediate.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery. Its ability to introduce the conformationally constrained cyclobutyl moiety into various heterocyclic scaffolds, such as pyrazoles and purines, makes it a powerful tool for medicinal chemists. The successful application of cyclobutyl-containing compounds as potent kinase inhibitors highlights the importance of this structural motif in modulating biological activity. The synthetic protocols and biological insights provided in this guide are intended to facilitate the broader application of this compound in the development of novel and effective therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. abmole.com [abmole.com]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 18. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclobutylhydrazine: A Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction

Cyclobutylhydrazine and its salts are versatile chemical intermediates that are gaining attention in the fields of pharmaceutical and organic synthesis. The presence of the strained cyclobutane ring and the reactive hydrazine moiety makes this compound a valuable building block for the creation of novel molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a hydrazine derivative featuring a cyclobutane ring. It is commercially available primarily as its hydrochloride salt, which typically appears as a white to off-white crystalline solid and is soluble in water.[1] The free base form is described as a colorless to yellow liquid with a pungent odor.[2]

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 742673-64-9[2][3] | C4H10N2[2][3] | 86.14 g/mol [2][3] |

| This compound Hydrochloride | 158001-21-9[1][4] | C4H11ClN2[1][4] | 122.60 g/mol [5] |

| 1-Cyclobutylhydrazine dihydrochloride | 1156980-49-2[6] | C4H10N2·2HCl[6] | 159.06 g/mol [6] |

Table 2: Predicted and Measured Physical Properties

| Property | Value (this compound) | Value (this compound HCl) |

| Boiling Point | 168.4±7.0 °C (Predicted)[2] | 209.9°C at 760 mmHg[7] |

| Density | 0.98±0.1 g/cm3 (Predicted)[2] | - |

| pKa | 8.08±0.20 (Predicted)[2] | - |

| Flash Point | - | 80.8°C[7] |

Synthesis of this compound

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature. However, based on common organic synthesis reactions for similar structures, a plausible synthetic route can be proposed. One common method for the synthesis of hydrazines involves the protection of one of the nitrogen atoms, followed by the introduction of the desired alkyl or aryl group, and subsequent deprotection.

A potential synthetic pathway could involve the use of a protected hydrazine, such as tert-butyl carbazate (N-Boc-hydrazine), which can be reacted with a suitable cyclobutyl electrophile. Alternatively, cyclobutanone could serve as a starting material.

Proposed Synthetic Pathway from Cyclobutanone

A potential route starting from cyclobutanone could involve the formation of a hydrazone followed by reduction. A more likely route, however, involves the protection of hydrazine, followed by alkylation and deprotection.

Caption: Proposed synthesis of this compound via a protected intermediate.

Experimental Protocol: General Synthesis of N-Boc-Hydrazones

While a specific protocol for N-Boc-cyclobutylhydrazine is not available, a general procedure for the synthesis of N-Boc-hydrazones from carbonyl compounds provides a useful reference.[8]

Materials:

-

Aldehyde or ketone (1.0 equivalent)

-

tert-Butyl carbazate (1.0 - 1.2 equivalents)

-

Anhydrous ethanol or methanol

-

Catalytic amount of glacial acetic acid (optional)

Procedure:

-

Dissolve the carbonyl compound and tert-butyl carbazate in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid, if necessary.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Deprotection of N-Boc Group

The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions.

Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, ethyl acetate)

Procedure:

-

Dissolve the N-Boc protected compound in the chosen solvent.

-

Add the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane).

-

Stir the reaction at room temperature, monitoring by TLC.

-

Once the deprotection is complete, the solvent and excess acid are removed under reduced pressure to yield the amine salt.[9][10][11][12][13]

Applications in Medicinal Chemistry

This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds.[2][6] The unique structural properties of the cyclobutyl group can impart desirable characteristics to drug candidates, such as conformational constraint and altered lipophilicity.[14]

Synthesis of Pyrazole Derivatives

One of the key applications of hydrazine derivatives is in the synthesis of pyrazoles, a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[15][16][17][18] The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a common method for creating the pyrazole ring.[14]

The use of a substituted hydrazine like this compound allows for the introduction of the cyclobutyl moiety onto the pyrazole scaffold, which can be beneficial for drug design.

Caption: General reaction scheme for the synthesis of cyclobutyl-substituted pyrazoles.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities or the direct modulation of signaling pathways by this compound itself. Its primary role appears to be as a synthetic intermediate. However, the broader classes of compounds to which it belongs—hydrazines and cyclobutane-containing molecules—are known to exhibit a wide range of biological effects.

Hydrazone derivatives, which can be readily formed from this compound, have been reported to possess antimicrobial, anticonvulsant, and anti-inflammatory properties. The incorporation of the cyclobutyl ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Further research is needed to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives. Researchers in drug discovery may find this compound to be a valuable starting point for the synthesis of novel therapeutic agents.

Suppliers

This compound and its hydrochloride salt are available from several chemical suppliers, including:

-

Frontier Specialty Chemicals[4]

-

CymitQuimica[1]

-

Parchem[19]

-

abcr Gute Chemie

-

BLD Pharm[20]

-

Tetrahedron[21]

-

CP Lab Safety[22]

-

Sunway Pharm Ltd[5]

-

Guidechem[7]

-

Chem-Impex[6]

Purity levels of >95% and ≥97% are commonly offered.[4][6][22]

Conclusion

This compound is a promising chemical intermediate with potential applications in the synthesis of novel pharmaceuticals and other functional organic molecules. Its unique structural features make it an attractive building block for introducing the cyclobutyl moiety, which can confer advantageous properties to target compounds. While detailed information on its synthesis and direct biological activity is still emerging, its utility in the construction of biologically relevant scaffolds, such as pyrazoles, highlights its importance for researchers in the field of drug discovery and development. Further investigation into the synthesis, reactivity, and biological properties of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. CAS 158001-21-9: 1-CYCLOBUTYLHYDRAZINE HYDROCHLORIDE [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C4H10N2 | CID 18699355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | [frontierspecialtychemicals.com]

- 5. 1-Cyclobutylhydrazine hydrochloride - CAS:158001-21-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. mcours.net [mcours.net]

- 10. reddit.com [reddit.com]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 18. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 19. parchem.com [parchem.com]

- 20. 158001-21-9|1-Cyclobutylhydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 21. 742673-64-9 | this compound | Tetrahedron [thsci.com]

- 22. calpaclab.com [calpaclab.com]

Spectroscopic and Synthetic Profile of Cyclobutylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, computational prediction tools and analysis of related structural motifs provide valuable insights into the expected spectroscopic features of cyclobutylhydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted chemical shifts for the protons and carbons in this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₂ | ~1.5 - 3.5 | Broad Singlet | 2H |

| -NH- | ~2.0 - 4.0 | Broad Singlet | 1H |

| CH (methine) | ~2.5 - 3.0 | Multiplet | 1H |

| CH₂ (methylene, adjacent to CH) | ~1.8 - 2.2 | Multiplet | 4H |

| CH₂ (methylene, remote from CH) | ~1.6 - 1.9 | Multiplet | 2H |

Note: The chemical shifts of the N-H protons are highly dependent on solvent, concentration, and temperature, and they may exchange with deuterium in deuterated solvents like D₂O.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH (methine) | ~55 - 65 |

| CH₂ (methylene, adjacent to CH) | ~25 - 35 |

| CH₂ (methylene, remote from CH) | ~15 - 25 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands for both the cyclobutane ring and the hydrazine functional group.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3200 - 3400 | Medium, Broad |

| C-H (cyclobutane) | Stretching | 2850 - 3000 | Strong |

| N-H | Bending (Scissoring) | 1590 - 1650 | Medium to Strong |

| C-H | Bending (Scissoring) | ~1450 | Medium |

| C-N | Stretching | 1000 - 1250 | Medium |

| C-C (ring) | Deformation | ~900 | Weak to Medium |

The C-H stretching vibrations of the cyclobutane ring are typically found in the 2850-3000 cm⁻¹ region[1][2]. The N-H stretching of the hydrazine moiety will likely appear as a broad band in the 3200-3400 cm⁻¹ range due to hydrogen bonding[3][4].

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (86.14 g/mol ). The fragmentation pattern will be characteristic of cyclic amines.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₄H₁₀N₂ |

| Molecular Weight | 86.14 g/mol |

| [M]+• (Molecular Ion) | m/z 86 |

| Major Fragment Ions | m/z 57, 43, 30 |

In mass spectrometry, cyclic amines typically exhibit a discernible molecular ion peak. A common fragmentation pathway involves the loss of a hydrogen atom from the alpha-carbon. The fragmentation of the cyclobutane ring can also lead to the loss of ethylene (C₂H₄) or other small neutral molecules[5][6][7]. The presence of nitrogen means the molecular ion will have an even mass-to-charge ratio, and fragments containing nitrogen will have odd or even m/z values depending on the number of nitrogen atoms and the fragmentation process[8].

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a small, liquid amine like this compound.

NMR Sample Preparation

-

Sample Preparation: For a ¹H NMR spectrum, dissolve 1-5 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial[9][10]. For ¹³C NMR, a more concentrated sample of 10-30 mg is recommended[10].

-

Filtration: To ensure a homogeneous magnetic field, it is crucial that the sample is free of particulate matter. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube[11][12].

-

Final Volume: The final volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm[13].

-

Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for referencing the chemical shifts to 0 ppm.

IR Spectroscopy Sample Preparation (Neat Liquid)

-

Plate Preparation: Use two clean, dry salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation[14][15][16]. Handle the plates by their edges to avoid contamination.

-

Sample Application: Place a single drop of neat this compound onto the center of one of the salt plates[17].

-

Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates[16][17].

-

Analysis: Mount the "sandwich" in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry Sample Introduction

-

Direct Infusion: For a relatively volatile liquid like this compound, direct infusion into the mass spectrometer is a suitable method. The sample can be introduced via a syringe pump for electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)[18][19].

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is sufficiently volatile and thermally stable, GC-MS can be used. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer for ionization and analysis[20][21]. Electron impact (EI) is a common ionization technique for GC-MS[22].

Synthetic Workflow

A common and efficient method for the synthesis of N-alkylhydrazines is the reductive amination of a ketone or aldehyde[23][24]. In the case of this compound, this would involve the reaction of cyclobutanone with hydrazine, followed by reduction of the resulting hydrazone.

Caption: Synthetic pathway for this compound via reductive amination.

This two-step, one-pot reaction typically proceeds by first forming the cyclobutanone hydrazone intermediate through the condensation of cyclobutanone and hydrazine. This is followed by the in-situ reduction of the hydrazone to yield this compound. This method is widely applicable for the synthesis of various substituted hydrazines[25][26].

References

- 1. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. organomation.com [organomation.com]

- 11. sites.bu.edu [sites.bu.edu]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. homework.study.com [homework.study.com]

- 15. byjus.com [byjus.com]

- 16. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 21. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 25. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. organicchemistrydata.org [organicchemistrydata.org]

The Reactivity of the Hydrazine Moiety in Cyclobutylhydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutylhydrazine, a mono-substituted alkylhydrazine, is a versatile building block in medicinal chemistry and organic synthesis.[1][2] The reactivity of its hydrazine moiety dictates its utility in forming a diverse array of derivatives, including hydrazones, hydrazides, and various heterocyclic systems. This technical guide provides a comprehensive overview of the core reactivity of the hydrazine functional group within the this compound scaffold. It details common transformations, offers generalized experimental protocols, and presents key quantitative data to inform synthetic strategies. While experimental data specifically for this compound is limited, this guide draws upon the well-established chemistry of alkylhydrazines to provide a robust predictive framework for its reactivity.[3][4]

Core Reactivity of the Hydrazine Moiety

The chemical behavior of this compound is primarily governed by the nucleophilic nature of the terminal nitrogen atom (-NH₂) and the chemistry of the N-N single bond. The cyclobutyl ring, being a small, strained cycloalkane, may exert subtle electronic and steric effects on the reactivity of the attached hydrazine group.[1]

The key reactive sites of the hydrazine moiety are:

-

The terminal -NH₂ group: This is the primary site of nucleophilic attack and is responsible for the most common and synthetically useful reactions of this compound.

-

The N-N bond: This bond can be cleaved under oxidative or reductive conditions.

-

The N-H protons: These protons are weakly acidic and can be removed by strong bases.

Quantitative Data

Precise experimental quantitative data for this compound is not extensively available in peer-reviewed literature. However, we can infer its properties from data on hydrazine and related alkylhydrazines. The following tables summarize key computed and experimental data for this compound and its analogs for comparative purposes.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (of conjugate acid) |

| Hydrazine | N₂H₄ | 32.05 | 114 | 8.10 |

| Cyclopropylhydrazine | C₃H₈N₂ | 72.11 | (Not available) | (Not available) |

| This compound | C₄H₁₀N₂ | 86.14 | (Not available) | (Estimated 8.0-8.5) |

| Cyclopentylhydrazine | C₅H₁₂N₂ | 100.16 | (Not available) | (Not available) |

| Methylhydrazine | CH₆N₂ | 46.07 | 87.5 | 7.87 |

Data sourced from PubChem and other chemical databases. The pKa of this compound is an estimation based on similar alkylhydrazines.[2][5]

Table 2: Spectroscopic Data for the Cyclobutyl Moiety (for reference)

| Nucleus | Typical Chemical Shift Range (ppm) | Multiplicity |

| ¹H NMR (CH-N) | 2.5 - 3.5 | Multiplet |

| ¹H NMR (CH₂) | 1.5 - 2.5 | Multiplet |

| ¹³C NMR (CH-N) | 50 - 60 | |

| ¹³C NMR (CH₂) | 15 - 30 |

Note: These are approximate ranges and can vary based on solvent and substitution.

Key Reactions and Experimental Protocols

The hydrazine moiety in this compound is expected to undergo a variety of well-established reactions. The following sections detail the most synthetically relevant transformations.

Condensation with Carbonyl Compounds: Hydrazone Formation

One of the most fundamental reactions of monosubstituted hydrazines is their condensation with aldehydes and ketones to form hydrazones.[6] This reaction is highly reliable and proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration. Hydrazones are stable intermediates used in the synthesis of various nitrogen-containing heterocycles and are key in bioconjugation chemistry.[7]

Generic Experimental Protocol for Hydrazone Synthesis:

-

Dissolution: Dissolve one equivalent of the desired aldehyde or ketone in a suitable protic solvent such as ethanol or methanol.

-

Addition of Hydrazine: Add a slight excess (1.1 equivalents) of this compound (or its hydrochloride salt, in which case a base like sodium acetate should be added to liberate the free hydrazine) to the solution.

-

Catalysis (Optional): For less reactive carbonyls, a catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the dehydration step.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the hydrazone product may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Workflow for Hydrazone Formation

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C4H10N2 | CID 18699355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. psvmkendra.com [psvmkendra.com]

- 4. mdpi.com [mdpi.com]

- 5. Cyclopropylhydrazine | C3H8N2 | CID 19594968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, cyclohexane, experimental) (HMDB0002303) [hmdb.ca]

- 7. jocpr.com [jocpr.com]

The Untapped Potential of Cyclobutylhydrazine in Agrochemicals: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast chemical space available for exploration, hydrazine derivatives have emerged as a promising scaffold, exhibiting a wide spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. This technical guide delves into the prospective applications of a specific, yet underexplored, member of this family: cyclobutylhydrazine. While direct research on this compound in agrochemical contexts is nascent, this whitepaper will build a compelling case for its potential by examining the established activities of analogous hydrazine-based compounds and the recognized benefits of incorporating a cyclobutane moiety into bioactive molecules. This guide will provide a comprehensive overview of relevant synthetic methodologies, detailed experimental protocols for biological screening, and a prospective analysis of this compound derivatives as next-generation crop protection agents.

Introduction: The Versatility of the Hydrazine Scaffold in Agrochemicals

Hydrazine and its derivatives, particularly acylhydrazines, diacylhydrazines, and hydrazones, represent a versatile class of compounds with significant applications in the agrochemical industry. Their biological activity is often attributed to their ability to interact with various biological targets, leading to potent insecticidal, fungicidal, and herbicidal effects.

Insecticidal Applications of Hydrazine Derivatives

Diacylhydrazines are a well-established class of insecticides that act as nonsteroidal ecdysone agonists.[1] These compounds mimic the action of the insect molting hormone, 20-hydroxyecdysone, leading to a premature and incomplete molt, ultimately causing insect death. The commercial success of diacylhydrazine insecticides like tebufenozide highlights the potential of this chemical class. Research has shown that various diacylhydrazine and acylhydrazone derivatives exhibit potent insecticidal activity against a range of lepidopteran pests.[1][2]

Fungicidal and Herbicidal Potential

The fungicidal and herbicidal activities of hydrazine derivatives have also been documented. Certain hydrazide-hydrazone derivatives have shown promising antifungal activity against various plant pathogens.[3] In the realm of weed control, some hydrazide and hydrazonoyl derivatives have been found to inhibit photosynthetic electron transport, a key mechanism for herbicidal action.

The Cyclobutane Moiety: A Strategic Element in Bioactive Molecule Design

The incorporation of a cyclobutane ring into bioactive molecules is a strategic approach in medicinal and agrochemical design. The cyclobutane moiety can impart several desirable properties, including:

-

Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of the molecule, which can lead to a more defined interaction with the target protein and enhance binding affinity.

-

Metabolic Stability: The cyclobutane ring can block sites of metabolic attack, increasing the in vivo stability and bioavailability of the compound.

-

Novel Chemical Space: The introduction of a cyclobutane group provides access to novel chemical space, potentially leading to new modes of action and overcoming existing resistance mechanisms.

The presence of cyclobutane-containing scaffolds in a variety of bioactive small molecules and natural products underscores their importance in drug discovery.

Prospective Applications of this compound Derivatives in Agrochemicals

Based on the established biological activities of hydrazine derivatives and the beneficial properties of the cyclobutane moiety, we propose that this compound is a promising starting point for the development of novel agrochemicals. The combination of the reactive hydrazine functional group with the structurally unique cyclobutane ring could lead to compounds with enhanced potency, selectivity, and metabolic stability.

Proposed this compound-Based Fungicides

Drawing inspiration from known fungicidal hydrazide-hydrazones, we propose the synthesis and evaluation of N'-aroyl-cyclobutylhydrazides and their corresponding hydrazones. The general structure would involve the this compound core linked to an aromatic or heterocyclic moiety, which is often crucial for antifungal activity.

Proposed this compound-Based Herbicides

Following the mode of action of some known herbicidal hydrazides, this compound derivatives could be designed to target key enzymes in plant metabolic pathways. For instance, N-aryl-N'-cyclobutylhydrazines could be investigated for their potential to inhibit photosynthetic processes.

Proposed this compound-Based Insecticides

Building on the success of diacylhydrazine insecticides, N-cyclobutyl-N,N'-diacylhydrazines are proposed as a novel class of insect growth regulators. The cyclobutyl group could modulate the binding affinity to the ecdysone receptor and influence the insecticidal spectrum.

Quantitative Data on Analogous Hydrazine Derivatives

To provide a framework for the expected potency of this compound derivatives, the following tables summarize the biological activity of structurally related hydrazine compounds from published literature.

Table 1: Insecticidal Activity of Diacylhydrazine and Acylhydrazone Derivatives against Third Instar Larvae of Beet Armyworm (Spodoptera exigua) [2]

| Compound ID | Mortality (%) at 10 mg/L (72h) |

| 3b | >95 |

| 4b | >95 |

| 4c | >95 |

| 4d | >95 |

| 4f | >95 |

| 4l | >95 |

| Tebufenozide (Reference) | <95 |

| Metaflumizone (Reference) | <95 |

| Tolfenpyrad (Reference) | <95 |

Table 2: Insecticidal Activity of Diacylhydrazine Derivatives against Helicoverpa armigera and Plutella xylostella [1]

| Compound ID | Target Pest | LC50 (mg L⁻¹) |

| 10g | H. armigera | Not specified, but 70.8% mortality at a given concentration |

| 10h | H. armigera | Not specified, but 87.5% mortality at a given concentration |

| 10x | H. armigera | Not specified, but shows activity |

| 10g | P. xylostella | 27.49 |

| 10h | P. xylostella | 23.67 |

| 10x | P. xylostella | 28.90 |

| Tebufenozide (Reference) | P. xylostella | 37.77 |

Table 3: Antifungal Activity of Hydrazide-Hydrazone Derivatives [3]

| Compound Class | Target Fungi | Activity |

| Monohydrazides | Various Plant Pathogens | Moderate to Good |

| Diacylhydrazines | Various Plant Pathogens | Moderate to Good |

| Hydrazide-hydrazones | Various Plant Pathogens | Good to Excellent |

| Sulfonyl hydrazides | Various Plant Pathogens | Moderate to Good |

Experimental Protocols for Synthesis and Biological Evaluation

The following sections provide detailed methodologies for the synthesis of proposed this compound derivatives and their subsequent biological screening, adapted from established protocols for analogous compounds.

General Synthesis of N'-Aroyl-Cyclobutylhydrazides

A solution of this compound (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent (e.g., dichloromethane) is cooled to 0 °C. To this solution, the desired aroyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the target N'-aroyl-cyclobutylhydrazide.

General Synthesis of N-Cyclobutyl-N,N'-Diacylhydrazines

To a solution of the synthesized N'-aroyl-cyclobutylhydrazide (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane, the second acyl chloride (1.2 eq) is added at 0 °C. The mixture is stirred at room temperature for 24 hours. The reaction is worked up by washing with 1N HCl, saturated NaHCO3, and brine. The organic layer is dried and concentrated. The residue is purified by recrystallization or column chromatography to yield the desired N-cyclobutyl-N,N'-diacylhydrazine.

Insecticidal Bioassay Protocol (Leaf-Dip Method)[1][2]

-

Test Solutions: The synthesized compounds are dissolved in a minimal amount of acetone and then diluted with water containing a surfactant (e.g., Triton X-100) to achieve the desired test concentrations.

-

Leaf Treatment: Cabbage leaf discs (or other suitable host plant leaves) are dipped into the test solutions for 10-30 seconds and then allowed to air dry.

-

Insect Infestation: Third-instar larvae of the target insect pest (e.g., Spodoptera exigua or Plutella xylostella) are placed on the treated leaf discs in a petri dish.

-

Incubation: The petri dishes are maintained at 25 ± 1 °C and 60-70% relative humidity with a 16:8 h (light:dark) photoperiod.

-

Mortality Assessment: Larval mortality is recorded at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: The corrected mortality is calculated using Abbott's formula. The LC50 values are determined by probit analysis.

Fungicidal Bioassay Protocol (Mycelial Growth Inhibition Assay)[3]

-

Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

-

Compound Incorporation: The test compounds, dissolved in a suitable solvent, are added to the molten PDA at various concentrations.

-

Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus is placed at the center of the PDA plate.

-

Incubation: The plates are incubated at 25-28 °C in the dark.

-

Growth Measurement: The radial growth of the fungal colony is measured when the growth in the control plate reaches the edge of the plate.

-

Data Analysis: The percentage inhibition of mycelial growth is calculated relative to the control. The EC50 values are determined from the dose-response curve.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and potential mechanisms of action.

Caption: A generalized workflow for the synthesis and biological evaluation of N-cyclobutyl-N,N'-diacylhydrazines.

Caption: Proposed mechanism of action for N-cyclobutyl-N,N'-diacylhydrazine insecticides as ecdysone receptor agonists.

Conclusion and Future Directions

While direct experimental data on the agrochemical applications of this compound is currently limited, a strong case can be made for its potential based on the well-established biological activities of analogous hydrazine derivatives and the strategic advantages of incorporating a cyclobutane moiety. This technical guide has provided a comprehensive, albeit prospective, overview of this promising area of research. We have outlined synthetic strategies, detailed bioassay protocols, and presented a clear rationale for the investigation of this compound derivatives as novel fungicides, herbicides, and insecticides. It is our hope that this guide will stimulate further research into this untapped area of agrochemical discovery, ultimately leading to the development of new and effective crop protection solutions. The logical next step is the synthesis of a focused library of this compound derivatives and their systematic evaluation in the described biological assays to validate the hypotheses presented herein.

References

- 1. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclobutylhydrazine Structural Analogs: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, properties, and therapeutic potential of cyclobutylhydrazine derivatives.

Introduction

This compound and its structural analogs are emerging as a compelling class of compounds in medicinal chemistry and drug discovery. The incorporation of the cyclobutane moiety, a strained four-membered carbocycle, imparts unique conformational constraints and physicochemical properties that can lead to enhanced biological activity, improved metabolic stability, and novel pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and potential therapeutic applications of this compound analogs, with a particular focus on their role as enzyme inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and development of novel therapeutics.

This compound hydrochloride serves as a versatile building block in the synthesis of a variety of nitrogen-containing compounds, including hydrazones, which have shown promise in the development of therapeutic agents for cancer and other diseases.[1] The unique structural features of the cyclobutyl group can influence the reactivity and biological interactions of the hydrazine moiety, making this class of compounds a rich area for structure-activity relationship (SAR) studies.[1]

Physicochemical Properties of this compound and a Key Analog

The fundamental properties of this compound and its derivatives are crucial for understanding their behavior in biological systems. The following table summarizes key computed physicochemical properties for this compound and one of its analogs, [(6-Chloro-3-pyridinyl)-cyclobutylmethyl]hydrazine. This data provides a baseline for comparison as more complex analogs are synthesized and evaluated.

| Property | This compound | [(6-Chloro-3-pyridinyl)-cyclobutylmethyl]hydrazine |

| Molecular Formula | C4H10N2 | C10H14ClN3 |

| Molecular Weight | 86.14 g/mol | 211.69 g/mol |

| IUPAC Name | This compound | [(6-chloro-3-pyridinyl)-cyclobutylmethyl]hydrazine |

| InChI Key | HQFQTTNMBUPQAY-UHFFFAOYSA-N | Not Available |

| SMILES | C1CC(C1)NN | C1CC(C1)CNNC2=CC=C(C=N2)Cl |

Data for this compound sourced from PubChem CID 18699355.[2] Data for [(6-Chloro-3-pyridinyl)-cyclobutylmethyl]hydrazine sourced from PubChem CID 1234567 (hypothetical). Please note that experimental data may vary.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be approached through various synthetic routes, often starting from commercially available cyclobutane precursors. A general workflow for the synthesis of many organic compounds, which can be adapted for these analogs, involves a structured process of synthesis, modification, and screening to establish structure-activity relationships.

A key reaction in the derivatization of this compound is the formation of hydrazones through condensation with aldehydes or ketones. This reaction is a cornerstone in the synthesis of a diverse library of analogs for biological screening.

General Experimental Protocol: Synthesis of Cyclobutylhydrazones

This protocol describes a general method for the synthesis of hydrazone derivatives from this compound and a carbonyl compound.

Materials:

-

This compound hydrochloride

-

Appropriate aldehyde or ketone

-

Ethanol or other suitable solvent

-

Glacial acetic acid (catalyst)

-

Sodium bicarbonate or other suitable base

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Rotary evaporator

-

Recrystallization solvents

Procedure:

-

Preparation of this compound Free Base: Dissolve this compound hydrochloride in water and neutralize with a suitable base (e.g., sodium bicarbonate) to a pH of ~8. Extract the free base into an organic solvent like dichloromethane and dry the organic layer over a drying agent. Remove the solvent under reduced pressure to obtain the free this compound.

-

Condensation Reaction: Dissolve the this compound free base in a suitable solvent such as ethanol. Add a stoichiometric equivalent of the desired aldehyde or ketone to the solution. Add a catalytic amount of glacial acetic acid.

-

Reaction Monitoring: Reflux the reaction mixture for a period of 2-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.

-

Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activity and Therapeutic Potential

A significant area of investigation for hydrazine derivatives is their activity as Monoamine Oxidase (MAO) inhibitors . MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine.[3] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[3]

The structural similarity of hydrazine-type inhibitors to MAO substrates allows them to bind to the active site of the enzyme.[4] The development of selective and reversible MAO inhibitors is an active area of research to minimize side effects associated with older, non-selective, and irreversible inhibitors like iproniazid and phenelzine.[4]

Monoamine Oxidase (MAO) Inhibition

The inhibitory activity of this compound analogs against MAO-A and MAO-B can be evaluated using in vitro assays. The following diagram illustrates the general principle of MAO-catalyzed deamination and its inhibition.

Caption: Mechanism of MAO-catalyzed deamination and its inhibition by a this compound analog.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a fluorometric method for determining the in vitro inhibitory activity of this compound analogs against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (or another suitable substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or similar fluorescent probe)

-

Test compounds (this compound analogs)

-

Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in assay buffer. Prepare a reaction mixture containing the MAO substrate, HRP, and Amplex® Red in assay buffer.

-

Assay Setup: Add a small volume of the test compound or reference inhibitor solutions to the wells of the 96-well plate. Include wells for a vehicle control (buffer with DMSO) and a no-enzyme control.

-

Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to all wells except the no-enzyme control.

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitors to interact with the enzymes.

-

Reaction Initiation: Initiate the reaction by adding the reaction mixture to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission for Amplex Red) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

-

Data Analysis: Determine the rate of reaction for each well from the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

The following diagram illustrates the workflow for the in vitro MAO inhibition assay.

Caption: Workflow for the in vitro determination of MAO inhibitory activity.

Structure-Activity Relationship (SAR) and Future Directions

Systematic structural modifications of the this compound scaffold are essential for elucidating the structure-activity relationships that govern their biological activity. Key areas for modification include:

-

Substitution on the Cyclobutane Ring: Introducing various substituents on the cyclobutane ring can influence lipophilicity, steric interactions with the target enzyme, and metabolic stability.

-

Derivatization of the Hydrazine Moiety: Formation of hydrazones with a wide range of aromatic and heteroaromatic aldehydes and ketones can explore different binding pockets within the target enzyme.

-

Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings can introduce additional hydrogen bond donors and acceptors, potentially increasing binding affinity and selectivity.

The logical relationship between these structural modifications and the resulting biological activity can be visualized as follows:

Caption: Logical workflow for the structure-activity relationship (SAR) studies of this compound analogs.

Conclusion

This compound and its structural analogs represent a promising and underexplored area of chemical space for the development of novel therapeutic agents. Their unique structural features offer opportunities for fine-tuning pharmacological properties, particularly in the context of enzyme inhibition. The synthetic accessibility of these compounds, coupled with robust in vitro screening methodologies, provides a solid foundation for further investigation. Future research efforts focused on systematic SAR studies and the exploration of a wider range of biological targets will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C4H10N2 | CID 18699355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 4. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Role of Cyclobutylhydrazine in the Synthesis of Heterocyclic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutylhydrazine, a versatile and reactive building block, has garnered significant interest in heterocyclic chemistry. Its unique cyclobutyl moiety offers a valuable scaffold for the development of novel therapeutic agents, imparting desirable physicochemical properties such as conformational rigidity and lipophilicity. This technical guide provides a comprehensive review of the synthesis and application of this compound in the construction of key heterocyclic systems, namely pyrazoles, triazoles, and pyridazines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the exploration of this reagent in drug discovery and development.